3-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid
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Overview
Description
3-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core with a sulfonylamino group and an oxan-4-yl substituent, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid typically involves multiple steps, starting with the preparation of the oxan-4-yl intermediate This intermediate is then reacted with ethylsulfonyl chloride under controlled conditions to form the sulfonylamino derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
3-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzoic acid moiety may also interact with cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid
- 3-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]phenylacetic acid
Uniqueness
3-[[2-(Oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxan-4-yl group with a sulfonylamino and benzoic acid moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[[2-(oxan-4-yl)ethylsulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c17-15(18)14-3-1-2-13(10-14)11-16-22(19,20)9-6-12-4-7-21-8-5-12/h1-3,10,12,16H,4-9,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPHAYZEXWAWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCS(=O)(=O)NCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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